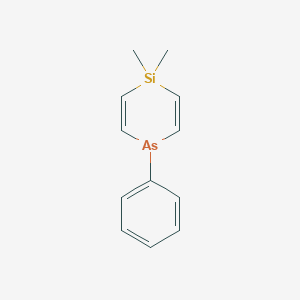
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is an organoarsenic compound that features a unique structure combining arsenic and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline typically involves the reaction of phenylsilane with an arsenic-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in the synthesis include phenylsilane, arsenic trichloride, and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
Oxidation: Arsenic oxides and silicon-containing byproducts.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-silasiline: Similar structure but with silicon instead of arsenic.
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-germasiline: Contains germanium instead of arsenic.
Uniqueness
4,4-Dimethyl-1-phenyl-1,4-dihydro-1,4-arsasiline is unique due to the presence of both arsenic and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
65998-00-7 |
|---|---|
Formule moléculaire |
C12H15AsSi |
Poids moléculaire |
262.25 g/mol |
Nom IUPAC |
4,4-dimethyl-1-phenyl-1,4-arsasiline |
InChI |
InChI=1S/C12H15AsSi/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
NSPPWHVUXCGXTP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C=C[As](C=C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
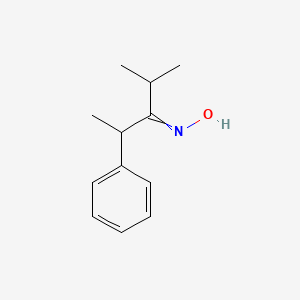
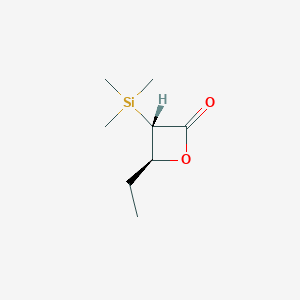

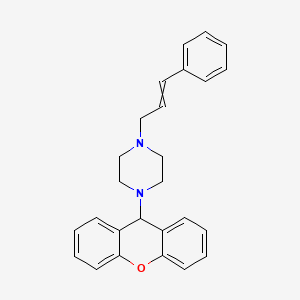
![Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-](/img/structure/B14483137.png)
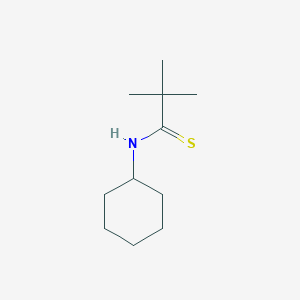
![(4R,6S)-4,6-Diphenyl-4H,6H-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14483139.png)
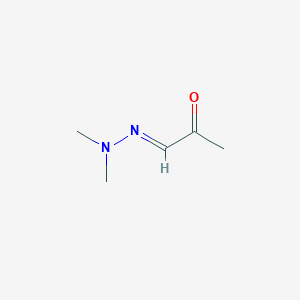
![2,4,7,7-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14483142.png)
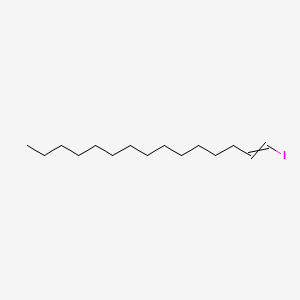
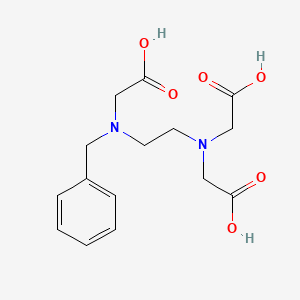
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
